5-chloro-1-(2-methoxyethyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide
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Overview
Description
5-chloro-1-(2-methoxyethyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(2-methoxyethyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods such as the Bartoli indole synthesis.
Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyethyl Group: This can be done through alkylation reactions using appropriate alkyl halides.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then attached to the indole core through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the chloro group, potentially leading to the formation of the corresponding indole derivative without the chloro substituent.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dechlorinated indole derivatives.
Substitution: Indole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The presence of the pyrazole moiety may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indole-2-carboxamide: Lacks the methoxyethyl and pyrazole groups.
1-(2-methoxyethyl)-1H-indole-2-carboxamide: Lacks the chloro and pyrazole groups.
N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide: Lacks the chloro and methoxyethyl groups.
Uniqueness
The unique combination of the chloro, methoxyethyl, and pyrazole groups in 5-chloro-1-(2-methoxyethyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
5-Chloro-1-(2-methoxyethyl)-N-(1-methyl-1H-pyrazol-4-yl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the indole derivatives class, known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₇ClN₄O₂ |
Molecular Weight | 332.78 g/mol |
IUPAC Name | This compound |
CAS Number | 1435979-96-6 |
The compound exhibits significant antiproliferative activity against various cancer cell lines. In particular, it has been shown to inhibit mutant EGFR/BRAF pathways, which are crucial in the progression of several cancers. The mechanism involves the binding of the compound to key amino acid residues in the active site of these proteins, leading to disruption of their function:
- Binding Interactions : The indole moiety forms hydrophobic interactions with residues such as Trp531 and Phe583, while the chlorine atom participates in halogen bonding with Cys532.
- Ionic and Hydrogen Bonds : The carboxamide group engages in ionic and hydrogen bonding with Lys483, enhancing its binding affinity and specificity for the target proteins .
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits potent antiproliferative effects across multiple cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and Panc-1 (pancreatic cancer).
- GI50 Values : The compound displayed GI50 values ranging from 29 nM to 78 nM, indicating strong inhibitory effects on cell growth. For instance:
Cytotoxicity Assessment
In cytotoxicity assays conducted at a concentration of 50 µM, the compound did not exhibit significant cytotoxic effects, with cell viability remaining above 87% across tested lines. This suggests a favorable therapeutic window for potential clinical applications .
Study 1: Antiproliferative Activity in Cancer Models
A recent study focused on synthesizing derivatives related to this compound and evaluating their antiproliferative activity. The results indicated that modifications to the molecular structure significantly impacted biological efficacy:
- Key Findings : The introduction of different substituents on the phenyl group resulted in variations in GI50 values, with certain substitutions yielding compounds more effective than existing therapies like erlotinib .
Study 2: Molecular Docking Studies
Molecular docking simulations have provided insights into how this compound interacts at the molecular level with target proteins involved in cancer proliferation:
Properties
Molecular Formula |
C16H17ClN4O2 |
---|---|
Molecular Weight |
332.78 g/mol |
IUPAC Name |
5-chloro-1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)indole-2-carboxamide |
InChI |
InChI=1S/C16H17ClN4O2/c1-20-10-13(9-18-20)19-16(22)15-8-11-7-12(17)3-4-14(11)21(15)5-6-23-2/h3-4,7-10H,5-6H2,1-2H3,(H,19,22) |
InChI Key |
ZMOIMSNXDPHACY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC3=C(N2CCOC)C=CC(=C3)Cl |
Origin of Product |
United States |
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